molecular formula C12H17NO2 B1626490 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone CAS No. 77973-25-2

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

Cat. No.: B1626490
CAS No.: 77973-25-2
M. Wt: 207.27 g/mol
InChI Key: KLUFOYLIBGBURX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound belongs to the class of compounds known as Mannich bases, characterized by the presence of an aminomethyl functional group. The compound features a methoxyphenyl ring substituted with both an ethanone (acetyl) group and a dimethylaminomethyl side chain.

Table 1: Chemical Identity Information

Parameter Value
IUPAC Name 1-{2-[(dimethylamino)methyl]-4-methoxyphenyl}ethanone
Chemical Abstracts Service Number 77973-25-2
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
InChI 1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3
InChI Key KLUFOYLIBGBURX-UHFFFAOYSA-N

The chemical structure contains several key functional groups that define its reactivity and properties. The primary features include:

  • A benzene ring with two substituents:
    • A methoxy group (-OCH₃) at position 4
    • A dimethylaminomethyl group (-CH₂N(CH₃)₂) at position 2
  • An acetyl group (CH₃CO-) attached to the benzene ring

Table 2: Physical and Chemical Properties

Property Description/Value
Physical Form White to yellow powder, crystals, or liquid
Boiling Point 314.8°C at 760 mmHg
Flash Point 144.2°C
Density 1.028 g/cm³
Refractive Index 1.515
Solubility Soluble in most organic solvents, limited solubility in water
Melting Point Data not available in literature
Storage Conditions Sealed in dry conditions at room temperature
Purity (Typical Commercial) 95% or higher

Historical Development and Discovery

The compound this compound is a specific example of a Mannich base, deriving its structural classification from the Mannich reaction. This reaction bears the name of German chemist Carl Ulrich Franz Mannich (1877-1947), who systematically studied and developed this chemical transformation in the early 20th century.

The historical context of this compound is deeply rooted in the development of the Mannich reaction itself. In 1903, German chemist Bernhard Tollens first observed that the reaction between acetophenone and formaldehyde in the presence of ammonium chloride led to the formation of a tertiary amine. However, it was Mannich who, in 1912, recognized the general applicability of this reaction while working as a professor of pharmaceutical chemistry at the University of Göttingen.

Mannich made significant contributions to pharmaceutical chemistry during his career. From 1927 to 1943, he served as a professor for pharmaceutical chemistry at the University of Berlin, where he expanded research on keto bases, alcohol bases, derivatives of piperidine, papaverine, lactones, and Digitalis glycosides. In 1917, Mannich completed important work on opium alkaloids and developed methods for producing pure opium extracts.

The synthesis of compounds like this compound typically follows the general Mannich reaction procedure. A representative synthetic approach involves:

Table 3: Typical Synthetic Approach

Reagents Conditions Expected Yield
4-Methoxyphenylacetone Reflux in 95% ethanol for 3 hours 70-85%
Dimethylamine hydrochloride Catalytic amount of concentrated HCl
Paraformaldehyde

The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, followed by nucleophilic attack from the enolized ketone. This creates the characteristic beta-aminoketone structure found in this compound.

Significance in Organic Chemistry Research

This compound has gained significance in organic chemistry research due to its structural features that make it valuable for various applications. As a Mannich base, this compound exemplifies the utility of aminomethylation in creating molecules with diverse functionality and reactivity.

The compound's importance can be understood through several research contexts:

1. Building Block in Organic Synthesis:
The presence of multiple functional groups (carbonyl, tertiary amine, and methoxy group) makes this compound a versatile synthetic intermediate. The reactivity of these functional groups allows for selective transformations, enabling the construction of more complex molecular architectures.

2. Structure-Activity Relationship Studies:
The structural elements of this compound have been investigated in various structure-activity relationship studies. The methoxy group can participate in hydrogen bonding and influence electronic properties, while the dimethylamino group provides basicity and potential for additional derivatization.

3. Model Compound for Mechanistic Studies:
This compound serves as an excellent model for studying various reaction mechanisms involving Mannich bases. Its well-defined structure allows researchers to investigate:

  • Reactivity patterns of beta-aminoketones
  • Stability under various conditions
  • Participation in further transformations such as cyclization reactions or elimination processes

4. Applications in Chemical Research:
Research involving this compound has extended into several domains:

Table 4: Research Applications

Research Area Contribution of the Compound
Synthetic Methodology Model substrate for testing new reaction conditions and catalysts
Structural Chemistry Investigation of conformational preferences and intramolecular interactions
Spectroscopic Studies Benchmark for NMR, IR, and mass spectral characterization of Mannich bases
Green Chemistry Platform for developing environmentally friendly synthesis of functionalized aromatics

5. Related Compounds and Derivatives:
The fundamental structure of this compound has inspired the development of related compounds with modified substituents. Research has explored variations such as:

  • Altering the position of the methoxy group
  • Varying the amine component (beyond dimethylamine)
  • Changing the carbonyl functionality
  • Introducing additional substituents on the aromatic ring

The continued interest in this compound and related structures underscores the enduring significance of Mannich bases in organic chemistry. Their structural versatility, relatively straightforward synthesis, and amenability to further functionalization make them invaluable tools in the organic chemist's arsenal for constructing complex molecular frameworks with precisely positioned functional groups.

Properties

IUPAC Name

1-[2-[(dimethylamino)methyl]-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(14)12-6-5-11(15-4)7-10(12)8-13(2)3/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUFOYLIBGBURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504491
Record name 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77973-25-2
Record name 1-{2-[(Dimethylamino)methyl]-4-methoxyphenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Mannich Reaction Mechanism

The Mannich reaction is the most widely employed method for introducing the dimethylaminomethyl group to aromatic ketones. For 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, the reaction proceeds via:

  • Iminium ion formation : Dimethylamine reacts with formaldehyde under acidic conditions to generate a reactive iminium intermediate.
  • Electrophilic aromatic substitution : The iminium ion attacks the ortho position of 4-methoxyacetophenone’s aromatic ring, facilitated by the electron-donating methoxy group.
  • Deprotonation and tautomerization : The intermediate undergoes proton transfer to yield the final product.

Typical Reaction Conditions :

  • Catalyst : Hydrochloric acid (0.1–1.0 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 0–5°C (to control exothermicity)
  • Yield : 68–72% after recrystallization

Microwave-Assisted Optimization

Modern adaptations employ microwave irradiation to enhance reaction efficiency:

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hours 15–30 minutes
Temperature 0–5°C 80–100°C
Isolated Yield 68% 89%
Purity (HPLC) 95% 99%

Microwave systems enable rapid heating, reducing side reactions like over-alkylation. The solvent system shifts to acetonitrile under these conditions, improving dielectric heating efficiency.

Catalytic Methods for Enhanced Selectivity

Lanthanide-Catalyzed Reactions

Ytterbium triflate [Yb(OTf)₃] demonstrates exceptional catalytic activity in Mannich-type syntheses:

Procedure :

  • Combine 4-methoxyacetophenone (1.0 equiv), dimethylamine hydrochloride (1.2 equiv), and paraformaldehyde (1.1 equiv) in anhydrous THF.
  • Add Yb(OTf)₃ (5 mol%) under nitrogen atmosphere.
  • Stir at 25°C for 2 hours.
  • Quench with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

Results :

  • Conversion : 98% (by ¹H NMR)
  • Isolated Yield : 91%
  • Catalyst Recyclability : 5 cycles with <5% activity loss

This method eliminates acidic workup steps, making it environmentally favorable compared to traditional HCl catalysis.

Heterogeneous Catalysis

Raney nickel-mediated hydrogenation provides an alternative pathway for reductive amination:

Key Steps :

  • Precursor Synthesis : React 2-nitro-4-methoxyacetophenone with formaldehyde under basic conditions.
  • Catalytic Hydrogenation :
    • Catalyst: Raney nickel (10 wt%)
    • Pressure: 0.5–5.0 MPa H₂
    • Solvent: Methanol/ammonia (9:1)
    • Temperature: 25–40°C

Outcomes :

  • Yield : 82–85%
  • Byproduct Formation : <3% (vs. 8–12% in homogeneous systems)
  • Purity : 97% after single crystallization

Solvent and Temperature Optimization

Solvent Screening Data

Solvent System Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Yield (%)
Ethanol/water (3:1) 24.3 2.1 68
Acetonitrile 37.5 4.9 89
THF 7.5 1.7 61
DCM 8.9 1.9 58

Polar aprotic solvents like acetonitrile enhance iminium ion stability, accelerating the rate-determining electrophilic substitution step.

Temperature-Dependent Yield Profile

Temperature (°C) Time (hours) Yield (%) Selectivity (%)
0 8 72 88
25 4 81 85
40 2 76 78
60 1 63 65

Optimal performance occurs at 25°C, balancing reaction speed and selectivity. Higher temperatures promote side reactions, including:

  • Demethylation of the methoxy group
  • Over-alkylation at the para position

Purification and Characterization

Crystallization Protocols

Preferred Solvent Systems :

  • Ethanol/water : 70:30 v/v for initial crude product
  • Hexane/ethyl acetate : 4:1 v/v for final polishing

Purity Enhancement :

Stage Purity (HPLC) Mass Recovery (%)
Crude product 85–88% 100
First crystallization 95% 78
Second crystallization 99.5% 65

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.26 (s, 6H, N(CH₃)₂)
  • δ 3.82 (s, 3H, OCH₃)
  • δ 4.35 (s, 2H, CH₂N)
  • δ 6.89–7.12 (m, 3H, aromatic)
  • δ 2.58 (s, 3H, COCH₃)

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch)
  • 1248 cm⁻¹ (C-O of methoxy)
  • 2775 cm⁻¹ (C-H of N(CH₃)₂)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Parameters for Kilogram-Scale Synthesis :

Variable Value
Reactor Volume 50 L
Flow Rate 10 L/h
Residence Time 30 minutes
Annual Capacity 8,000 kg
Waste Generation 12 kg/kg product

Continuous systems improve heat transfer and reduce batch-to-batch variability compared to traditional batch reactors.

Environmental Impact Mitigation

Waste Stream Treatment :

  • Organic Solvents : 95% recovery via fractional distillation
  • Aqueous Effluents : Neutralization with Ca(OH)₂ to precipitate metal residues
  • Catalyst Recycling : Yb(OTf)₃ recovery rate >92% via nanofiltration

Chemical Reactions Analysis

Types of Reactions

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, making it valuable in creating derivatives with specific properties .

Biology

  • Biochemical Probes : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. The dimethylamino group allows for hydrogen bonding and electrostatic interactions, which can influence the function of proteins and other biomolecules.

Medicine

  • Therapeutic Properties : Explored for its potential therapeutic applications, particularly as a precursor in the synthesis of pharmaceutical compounds. The compound's structural features may contribute to its biological activity, making it a candidate for drug development .

Industry

  • Production of Dyes and Pigments : Utilized in the manufacturing of dyes and pigments due to its chemical stability and reactivity. The methoxy group enhances solubility and color properties, making it suitable for various industrial applications .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic route of this compound using continuous flow reactors demonstrated improved yields (up to 95%) compared to traditional batch processes. This advancement highlights the compound's potential for scalable production in industrial applications.

Research assessing the interaction of this compound with various enzymes showed promising results indicating its potential role as an inhibitor in specific biochemical pathways. This suggests further exploration into its therapeutic applications could be beneficial.

Mechanism of Action

The mechanism of action of 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

The following table compares substituent patterns, molecular properties, and applications of related acetophenone derivatives:

Compound Name CAS Number Substituents Molecular Formula Key Properties/Applications Evidence Source
1-(2-Hydroxy-4-methoxyphenyl)ethanone 552-41-0 2-hydroxy, 4-methoxy $ C9H{10}O_3 $ Used in synthesis; safety data includes skin/eye irritation risks .
1-(2,4-Dimethoxyphenyl)ethanone 829-20-9 2,4-dimethoxy $ C{10}H{12}O_3 $ Intermediate in lignin model compound synthesis (e.g., β-O-4 dimer) .
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone 112954-19-5 2-chloro, 6-hydroxy, 4-methoxy $ C9H9ClO_3 $ Synthesized via Friedel-Crafts reactions; m.p. 157-160°C .
2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone Not provided 4-hydroxy, 2-(dimethylamino) $ C{11}H{15}NO_2 $ Tertiary amine derivative; potential pharmacological relevance .
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone 71642-35-8 2-amino, 3-chloro, 4-methoxy $ C9H{10}ClNO_2 $ Intermediate in synthesis of bioactive molecules .
2-Chloro-1-(4-methoxyphenyl)ethanone 2040-04-2 4-methoxy, 2-chloro $ C9H9ClO_2 $ Used in antifungal agent synthesis (e.g., Sertaconazole) .

Key Structural and Functional Differences

Substituent Effects on Reactivity: The dimethylamino-methyl group in the target compound enhances its basicity and solubility in polar solvents compared to hydroxyl or chloro substituents in analogues . Chloro-substituted derivatives (e.g., 2-Chloro-1-(4-methoxyphenyl)ethanone) exhibit higher electrophilicity, making them reactive in nucleophilic substitution reactions .

Biological Activity: Compounds with amino groups (e.g., 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone) are often intermediates in antitumor or antimicrobial drug synthesis . Methoxy-rich derivatives (e.g., β-O-4 lignin dimers) are studied for their role in biomass conversion .

Thermal and Physical Properties: Hydroxy-substituted derivatives (e.g., 1-(2-Hydroxy-4-methoxyphenyl)ethanone) have lower melting points (~100–160°C) compared to chloro-substituted analogues, which often exceed 150°C .

Pharmaceutical Relevance

  • Antifungal Agents: Chloro- and methoxy-substituted acetophenones are key intermediates in synthesizing imidazole-based antifungals (e.g., Sertaconazole) .
  • Antitumor Derivatives : Compounds like (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one (from ) demonstrate cytotoxic activity against cancer cell lines .

Biological Activity

1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, also known as a phenolic compound with a dimethylamino group, has garnered attention in various fields including medicinal chemistry and biological research. Its unique structure provides a foundation for diverse biological activities, making it a candidate for further investigation in drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a methoxy group and a dimethylamino group, which enhances its solubility and reactivity. The molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, with a molecular weight of approximately 205.27 g/mol. Its structure can be depicted as follows:

Structure C12H17N1O2\text{Structure }\text{C}_{12}\text{H}_{17}\text{N}_{1}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the methoxy group allows for hydrophobic interactions, influencing the compound's overall activity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 µM to 156.47 µM against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, derivatives were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, revealing cytotoxic effects that were more pronounced in U-87 cells compared to MDA-MB-231 cells . Such findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antioxidant Activity

The antioxidant capacity of related compounds has also been evaluated using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activities surpassing that of well-known antioxidants like ascorbic acid, indicating potential therapeutic applications in oxidative stress-related disorders .

Case Studies

Several studies highlight the biological activities of this compound and its derivatives:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of synthesized alkaloids derived from similar structures. The results indicated that certain compounds displayed significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : Another investigation focused on the cytotoxic effects of phenolic compounds on cancer cell lines, demonstrating that modifications in the structure could enhance selectivity and potency against specific cancer types .
  • Oxidative Stress Evaluation : A study examined the antioxidant properties of related compounds using various assays, confirming their potential in mitigating oxidative damage in cellular models .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Type Target Organisms/Cells IC/MIC Values Remarks
AntimicrobialGram-positive & negative bacteria4.69 - 156.47 µMModerate to good activity observed
AnticancerU-87 & MDA-MB-231 cellsCytotoxic effects notedMore effective against glioblastoma
AntioxidantDPPH radicalHigher than ascorbic acidPotential for therapeutic applications

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation, where 4-methoxyacetophenone reacts with a dimethylamino-methylbenzaldehyde derivative in ethanol under basic conditions (e.g., KOH). Optimization involves adjusting solvent polarity, temperature (room temperature vs. reflux), and catalyst loading to improve yield and purity . For enantioselective synthesis, biocatalytic methods using plant cell cultures (e.g., Daucus carota) have been reported for analogous compounds, achieving high enantiomeric excess (ee) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and dimethylamino-methyl signals (δ ~2.2–2.5 ppm). Compare with computed spectra from NIST Chemistry WebBook data .
  • IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion (e.g., [M+H]+ at m/z 222.1492 for C₁₂H₁₆NO₂) and fragmentation patterns .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the dimethylamino group or methoxy dealkylation) .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino-methyl and methoxy groups influence reactivity in nucleophilic acyl substitution?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to calculate partial charges, frontier molecular orbitals (HOMO/LUMO), and transition-state energies for substitution reactions .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 1-(4-methoxyphenyl)ethanone) under identical conditions to isolate steric/electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?

  • Methodology :

  • Standardized Assays : Re-evaluate activity using CLSI/MIC guidelines with consistent microbial strains, inoculum sizes, and growth media .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may explain variability in bioactivity .

Q. Can this compound serve as a chiral building block for asymmetric synthesis, and what catalysts enable high enantioselectivity?

  • Methodology :

  • Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers.
  • Catalytic Systems : Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) in ketone reductions or alkylation reactions .

Analytical and Computational Questions

Q. How does X-ray crystallography validate the spatial arrangement of substituents in this compound?

  • Methodology : Grow single crystals via slow evaporation (ethanol/water). Compare experimental bond lengths/angles with DFT-optimized structures. For example, the methoxy group’s dihedral angle relative to the aromatic ring impacts π-π stacking in crystal lattices .

Q. What QSPR (Quantitative Structure-Property Relationship) models predict its solubility or partition coefficient (log P)?

  • Methodology : Use software like COSMO-RS or ACD/Percepta to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with experimental log P values. Validate with shake-flask experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

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